molecular formula C21H13ClF3N3O3 B2429473 2-(4-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole CAS No. 282523-33-5

2-(4-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole

Katalognummer: B2429473
CAS-Nummer: 282523-33-5
Molekulargewicht: 447.8
InChI-Schlüssel: SDPNIWIAVMOVLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C21H13ClF3N3O3 and its molecular weight is 447.8. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-6-nitro-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3O3/c22-16-6-4-14(5-7-16)20-26-18-9-8-17(28(29)30)11-19(18)27(20)31-12-13-2-1-3-15(10-13)21(23,24)25/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPNIWIAVMOVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is a novel benzimidazole derivative that has garnered interest due to its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-(4-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole
  • Molecular Formula : C18H15ClF3N3O2
  • Molecular Weight : 397.78 g/mol

Antitumor Activity

Recent studies have shown that benzimidazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the one have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves interaction with DNA, leading to apoptosis in cancer cells.

  • Case Study : A study reported that a related benzimidazole derivative exhibited an IC50 value of 6.26 ± 0.33 μM against HCC827 cells, indicating potent antitumor activity in vitro .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound's structural features suggest potential efficacy against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In a comparative study, several benzimidazole derivatives showed promising antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 12.5 to 62.5 μg/ml against Salmonella typhi . This suggests that the compound could be effective in treating bacterial infections.

The proposed mechanism for the biological activity of benzimidazole derivatives involves:

  • DNA Binding : Many benzimidazoles bind to the minor groove of DNA, disrupting replication and transcription processes.
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest at various phases, particularly G2/M phase, leading to increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications on the benzene rings (e.g., introduction of nitro or chloro groups) significantly influence their pharmacological profiles.

Structural FeatureEffect on Activity
Nitro GroupEnhances antitumor activity
Chlorine SubstitutionIncreases antibacterial potency
Trifluoromethyl GroupImproves lipophilicity and bioavailability

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(4-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution, where a nitro-substituted benzimidazole core reacts with 3-(trifluoromethyl)benzyl bromide. Critical parameters include temperature control (70–80°C), solvent choice (e.g., PEG-400 for enhanced solubility), and catalytic systems like Bleaching Earth Clay (pH 12.5). Reaction progress should be monitored via TLC, with purification through recrystallization in aqueous acetic acid to ensure product integrity .

Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups such as the nitro group (∼1520 cm⁻¹) and ether linkages (∼1250 cm⁻¹). ¹H NMR confirms substitution patterns: aromatic protons near electron-withdrawing groups (e.g., nitro, trifluoromethyl) appear downfield (δ 8.0–8.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula .

Q. What initial biological screening approaches are appropriate for assessing this compound's bioactivity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) with recombinant proteins. Dose-response curves (0.1–100 μM range) and positive controls (e.g., staurosporine for kinases) establish IC50 values. Counter-screening against structurally similar enzymes assesses selectivity .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound when dealing with multiple interdependent variables?

  • Methodological Answer : Employ fractional factorial designs to screen variables (temperature, catalyst loading, reaction time). Response Surface Methodology (RSM) models nonlinear relationships, while ANOVA identifies critical factors. Central Composite Designs can optimize yield and purity with <20 experimental runs, validated via Lack-of-Fit tests .

Q. What computational strategies predict this compound's binding modes with biological targets, and how are these models validated?

  • Methodological Answer : Molecular docking (AutoDock Vina) using protein crystal structures identifies binding poses. Molecular dynamics simulations (GROMACS) assess stability over 100 ns trajectories. Experimental validation involves site-directed mutagenesis of predicted interaction residues and comparative activity assays .

Q. How should researchers resolve contradictions between in vitro bioactivity data and computational predictions?

  • Methodological Answer : Conduct meta-analysis of assay conditions (e.g., buffer pH, DMSO concentration) that may artifactually modulate activity. Use orthogonal techniques like Surface Plasmon Resonance (SPR) for binding affinity and Isothermal Titration Calorimetry (ITC) for thermodynamic validation. Re-evaluate computational models with updated force fields .

Q. What advanced separation techniques effectively isolate this compound from structurally analogous by-products?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) achieves baseline separation. For preparative scales, centrifugal partition chromatography (CPC) using heptane/ethyl acetate/methanol/water systems exploits polarity differences .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound's degradation under hydrolytic conditions?

  • Methodological Answer : Synthesize deuterated analogs at hydrolytically labile positions (e.g., benzyl ether oxygen). Compare degradation rates (k_H/k_D) via LC-MS. Primary KIEs (k_H/k_D > 2) indicate bond-breaking in the rate-determining step, while secondary KIEs reflect transition-state solvation changes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.